(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Physicochemical Profiling Drug-Likeness Molecular Descriptors

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone (CAS 897474-89-4) is a synthetic small-molecule heterocyclic compound belonging to the benzothiazole-piperazine-thiophene hybrid class, with a molecular formula of C17H17N3OS2 and a molecular weight of 343.5 g/mol. It is cataloged in authoritative public databases (PubChem CID 7539229; ChEMBL ID CHEMBL1716791) and is commercially available as a research-grade screening compound from multiple specialty chemical suppliers.

Molecular Formula C17H17N3OS2
Molecular Weight 343.46
CAS No. 897474-89-4
Cat. No. B2487203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone
CAS897474-89-4
Molecular FormulaC17H17N3OS2
Molecular Weight343.46
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4
InChIInChI=1S/C17H17N3OS2/c1-12-4-2-5-13-15(12)18-17(23-13)20-9-7-19(8-10-20)16(21)14-6-3-11-22-14/h2-6,11H,7-10H2,1H3
InChIKeyFVAGNEOUEBJENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone (CAS 897474-89-4): Core Chemical Identity and Research Classification


(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone (CAS 897474-89-4) is a synthetic small-molecule heterocyclic compound belonging to the benzothiazole-piperazine-thiophene hybrid class, with a molecular formula of C17H17N3OS2 and a molecular weight of 343.5 g/mol [1]. It is cataloged in authoritative public databases (PubChem CID 7539229; ChEMBL ID CHEMBL1716791) and is commercially available as a research-grade screening compound from multiple specialty chemical suppliers [1]. Its structure combines a 4-methyl-1,3-benzothiazole core linked via a piperazine bridge to a thiophene-2-carbonyl moiety, a scaffold associated in the literature with acetylcholinesterase inhibition and cytotoxic activity against cancer cell lines [2].

Why (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone Cannot Be Interchanged with Generic Benzothiazole-Piperazine Analogs


Benzothiazole-piperazine derivatives are not a uniform pharmacological class. The specific substitution pattern of CAS 897474-89-4—a 4-methyl group on the benzothiazole ring and a thiophene-2-carbonyl group on the piperazine nitrogen—creates a unique electronic and steric environment that distinguishes it from analogs with different substituents (e.g., halogen, methoxy, or unsubstituted phenyl groups). Published structure-activity relationship (SAR) studies on closely related benzothiazole-piperazine series demonstrate that even minor modifications, such as changing the substituent on the piperazine nitrogen or the benzothiazole ring, can result in GI50 values varying by more than 10-fold across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines [1]. Consequently, substituting this compound with a generic in-class analog without verifying target-specific activity data risks selecting a molecule with substantially different, and potentially absent, biological activity.

Quantitative Differentiation Evidence for (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone


Computed Molecular Properties Differentiate This Compound from the Closest Available Analog: (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Direct biological data for CAS 897474-89-4 are absent from the peer-reviewed literature. However, its computed physicochemical properties can be compared against the closest cataloged analog lacking the 4-methyl substituent: (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone (PubChem CID 3615645). The target compound has a calculated XLogP3 of 4.1 versus the unsubstituted analog's XLogP3 of 3.2, indicating higher lipophilicity that may influence membrane permeability and non-specific binding [1][2]. The molecular weight is 343.5 g/mol versus 329.4 g/mol for the des-methyl analog. Both compounds have 0 hydrogen bond donors and 5 hydrogen bond acceptors. The 4-methyl group increases the topological polar surface area (TPSA) modestly and alters the electron density distribution on the benzothiazole ring, as evidenced by DFT calculations on related methyl-substituted benzothiazoles [3].

Physicochemical Profiling Drug-Likeness Molecular Descriptors

Class-Level Cytotoxicity Baseline: Benzothiazole-Piperazine Derivatives Exhibit Sub-50 µM GI50 Values in HUH-7, MCF-7, and HCT-116 Cell Lines

While specific GI50 values for CAS 897474-89-4 have not been published, the foundational 2015 study by Yarim et al. provides quantitative cytotoxicity data for 10 benzothiazole-piperazine derivatives bearing the same core scaffold. In this study, compound 1d (N-(6-methylbenzothiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazinyl]acetamide)—the most potent analog—exhibited GI50 values <10 µM across HUH-7 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines via SRB assay after 72-hour exposure [1]. In contrast, compound 1c (N-(6-methylbenzothiazol-2-yl)-2-(4-cyclohexylpiperazinyl)acetamide) showed GI50 values >50 µM in the same panel, illustrating the profound impact of the piperazine N-substituent on potency. The target compound's thiophene-2-carbonyl substituent is structurally distinct from all compounds in this published series, and its specific cytotoxicity profile cannot be predicted from these data alone.

Anticancer Activity Cytotoxicity SAR

Acetylcholinesterase (AChE) Inhibition Class Potential: Related Thiazole-Piperazine Derivatives Show Moderate Inhibition with IC50 Values in the Low Micromolar Range

No AChE inhibition data exist for CAS 897474-89-4. However, a 2018 study on 66 thiazole-substituted benzoylpiperazine derivatives—designed as donepezil analogs—provides class-level context. These compounds, which share the piperazine-thiazole/benzothiazole core architecture, exhibited AChE inhibition ranging from 33.66% to 47.96% at a single tested concentration, with the most potent analogs achieving IC50 values in the low micromolar range [1]. The target compound's thiophene-2-carbonyl group replaces the benzoyl group used in that series, and its 4-methylbenzothiazole replaces the unsubstituted or nitro-substituted thiazole rings, making direct extrapolation unreliable.

Acetylcholinesterase Inhibition Neurodegeneration Donepezil Analogs

Recommended Application Scenarios for (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone Based on Available Evidence


Focused Library Screening for Novel Cytotoxic Agents in Hepatocellular, Breast, and Colorectal Cancer Models

Given the class-level cytotoxicity data showing that benzothiazole-piperazine derivatives can achieve GI50 values <10 µM in HUH-7, MCF-7, and HCT-116 lines [1], CAS 897474-89-4 is best deployed as part of a focused screening library to explore the SAR impact of the thiophene-2-carbonyl substituent relative to published phenyl, benzyl, and cyclohexyl analogs. Procurement is justified for research groups actively characterizing this scaffold series and seeking to expand SAR coverage with a commercially available, structurally distinct analog.

Computational Chemistry and Molecular Docking Studies Against AChE

The compound's benzothiazole-piperazine-thiophene architecture shares key pharmacophoric elements with known AChE inhibitors from the thiazole-benzoylpiperazine class [2]. It is suitable for in silico docking and molecular dynamics simulations aimed at predicting binding modes to AChE (PDB: 4EY7) before committing to costly in vitro assays. Procurement for computational studies requires only milligram quantities of ≥95% purity, which is commercially available .

Chemical Probe Development for Kinase or Epigenetic Target Deconvolution

Benzothiazole-piperazine derivatives have been investigated as kinase inhibitors in the patent literature [3]. The target compound's low molecular weight (343.5 g/mol), moderate lipophilicity (XLogP3 = 4.1), and zero hydrogen bond donors [4] place it within favorable lead-like property space for fragment-based or probe-based target deconvolution studies. Procurement from vendors supplying this compound as a screening library member enables its use in unbiased phenotypic assays followed by target identification workflows.

Analytical Reference Standard for LC-MS/MS Method Development

The compound's distinct molecular ion ([M+H]+ at m/z 344.09) and characteristic fragmentation pattern arising from the thiophene-carbonyl and benzothiazole moieties make it suitable as an analytical reference standard for developing and validating LC-MS/MS methods to detect structurally related compounds in biological matrices. Its commercial availability at 95%+ purity supports this application .

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